Standard guest-host NLO dyes like DR1 suffer from rapid dipole relaxation and optical degradation.
High-purity diol monomer for consistent polymer synthesis, shipped globally.
C.I. Disperse Red 19 (DR19) is a high-performance mono-azo merocyanine dye widely utilized in the synthesis of nonlinear optical (NLO) materials. Unlike standard textile dyes, DR19 possesses a high ground-state dipole moment and strong intramolecular charge transfer (ICT) characteristics, yielding high first hyperpolarizability. For industrial and scientific procurement, its most critical structural feature is the presence of an N,N-bis(2-hydroxyethyl)amino donor group. This dual-hydroxyl (diol) functionality allows DR19 to act as a reactive monomer rather than a mere dopant, enabling its direct covalent incorporation into the main chains or crosslinked networks of polyurethanes, polyesters, and epoxies. This precursor suitability makes it a foundational building block for manufacturing thermosetting electro-optic films, optical switching devices, and stable holographic storage media[1].
A common procurement error is attempting to substitute DR19 with its close structural analog, Disperse Red 1 (DR1), or utilizing generic azo dyes in guest-host systems. DR1 contains only a single hydroxyl group, restricting its reactivity; it can only function as a chain terminator or a side-chain pendant in step-growth polymerizations, resulting in thermoplastic materials. In contrast, DR19’s diol structure allows it to react fully with diisocyanates or diacids to form rigid, 3-dimensional crosslinked networks (e.g., PUR-DR19). If DR1 or a non-reactive guest-host dye is used instead of DR19, the resulting polymer matrix will possess excessive free volume, leading to rapid dipole relaxation (loss of poling orientation) at elevated temperatures and a high susceptibility to UV-induced trans-cis photoisomerization. Procurement of DR19 is therefore mandatory when formulating NLO devices that require long-term thermal stability and resistance to optical degradation [1].
When reacted with crosslinkers to form a polyurethane network (PUR-DR19), the covalent anchoring of DR19 restricts chromophore mobility. Studies demonstrate that PUR-DR19 exhibits no significant decay in nonlinearity at room temperature for thousands of hours and maintains dipole alignment stability at elevated temperatures up to 90 °C. In contrast, thermoplastic polymers utilizing mono-functional analogs like DR1 or guest-host systems experience rapid dipole relaxation and loss of electro-optic response under identical thermal stress [1].
| Evidence Dimension | Long-term thermal stability of poled dipole alignment |
| Target Compound Data | DR19 (as crosslinked PUR-DR19): Stable at 90 °C with no significant decay for >1000 hours |
| Comparator Or Baseline | DR1 (as thermoplastic side-chain or guest-host): Rapid dipole relaxation at elevated temperatures |
| Quantified Difference | DR19 enables thermosetting networks that lock in NLO orientation, whereas DR1 limits systems to thermally vulnerable thermoplastics. |
| Conditions | Corona poled films, evaluated via second-harmonic generation (SHG) decay at 90 °C. |
Essential for procuring chromophores for commercial electro-optic modulators that must withstand high operating temperatures without signal loss.
Covalent incorporation of a chromophore often risks altering its electronic structure, but DR19 maintains robust NLO activity even when fully crosslinked. In a PUR-DR19 matrix, the material achieves an electro-optic coefficient (r13) of 13 pm/V at 633 nm and 5 pm/V at 800 nm, alongside a resonant enhanced SHG d33 coefficient of 120 pm/V [1]. Furthermore, isolated DR19 exhibits high intrinsic NLO parameters (e.g., βCT = 57.60 × 10⁻²⁹ e.s.u. in methanol), confirming its suitability as a high-performance NLO building block [2].
| Evidence Dimension | Electro-optic coefficient (r13) and SHG (d33) |
| Target Compound Data | DR19 (in PUR-DR19 network): r13 = 13 pm/V (633 nm); d33 = 120 pm/V |
| Comparator Or Baseline | Baseline NLO requirements for polymeric modulators |
| Quantified Difference | Demonstrates high macroscopic nonlinearity despite the rigid 3D crosslinking required for thermal stability. |
| Conditions | Mach-Zehnder interferometer measurements on corona-poled thin films. |
Proves to optical engineers that selecting DR19 for thermal stability does not require sacrificing critical electro-optic modulation performance.
Azo dyes are notoriously sensitive to near-UV and short-wavelength visible light, which triggers trans-cis photoisomerization, reducing the dipole moment and destroying NLO alignment. Because DR19 acts as a diol crosslinker, the resulting PUR-DR19 network possesses significantly reduced free volume compared to uncrosslinked or mono-functionalized DR1 polymers. This steric restriction physically inhibits the conformational changes required for photoisomerization, granting the DR19-based thermoset a significantly enhanced stability against UV radiation [1].
| Evidence Dimension | Susceptibility to UV-induced trans-cis photoisomerization |
| Target Compound Data | DR19 (crosslinked polyurethane): Highly restricted free volume suppresses isomerization |
| Comparator Or Baseline | DR1 (thermoplastic side-chain): Higher free volume allows dominant photoisomerization |
| Quantified Difference | DR19 networks exhibit significantly reduced sensitivity to UV radiation compared to standard thermoplastic NLO polymers. |
| Conditions | UV/near-UV photon exposure of poled polymer films. |
Critical for the material selection of optical devices deployed in environments with ambient UV exposure, ensuring long-term device lifespan.
For waveguide applications operating at telecommunication wavelengths (1.3 and 1.55 µm), near-IR absorption loss driven by C-H and O-H stretching overtones is a critical failure point. Research demonstrates that covalently attaching DR19 into epoxy or polyurethane networks is highly effective at minimizing near-IR loss compared to high-concentration guest-host systems. The ability to esterify or react both of DR19's hydroxyl groups prevents free -OH overtones from dominating the near-IR spectrum, a distinct advantage over non-reactive dopant strategies [1].
| Evidence Dimension | Near-IR optical absorption loss (1.3 and 1.55 µm) |
| Target Compound Data | DR19 (covalently attached/reacted): Minimized near-IR loss at high chromophore loading |
| Comparator Or Baseline | Guest-host azo dye systems: High near-IR loss due to unreacted functional groups and dye aggregation |
| Quantified Difference | Covalent integration of DR19 suppresses overtone absorption and aggregation-induced scattering that plagues guest-host equivalents. |
| Conditions | Photothermal deflection spectroscopy (PDS) of dye-polymer systems at telecommunication wavelengths. |
Drives the procurement of DR19 for the fabrication of low-loss optical waveguides and integrated photonic circuits.
Utilizing DR19 as a diol monomer to synthesize crosslinked polyurethanes (PUR-DR19). This application leverages the compound's dual hydroxyl groups to create rigid 3D networks that lock in corona-poled dipole alignment, providing the extreme thermal stability (up to 90-140 °C) required for commercial high-speed analog optical modulators [1].
Formulation of low-loss optical waveguides operating at 1.3 µm and 1.55 µm telecommunication wavelengths. DR19 is prioritized over guest-host dyes because its covalent integration into epoxy or polyester backbones minimizes near-IR absorption losses and prevents chromophore aggregation at high loading densities [2].
Development of stable dye-polymer films for photoinduced birefringence and holographic volume index gratings. DR19's specific structural integration into polymer matrices allows controlled molecular reorientation while preventing long-term signal decay, making it highly effective compared to non-reactive azo dopants for reversible optical storage [3].
Irritant